1-Chloro-4-(2,2-dibromocyclopropyl)benzene
Overview
Description
1-Chloro-4-(2,2-dibromocyclopropyl)benzene, also known as this compound, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. The compound has a molecular formula of C9H7Br2Cl, and a molecular weight of 275.4 g/mol. It is a common reagent in organic synthesis, and has been used in a variety of contexts, including the synthesis of pharmaceuticals and other organic compounds, as well as in the development of new materials.
Scientific Research Applications
Hydroxy-Substituted Polyenaminonitrile
- Application : A study by Kim & Lee (2001) utilized derivatives of chlorinated benzene in the synthesis of hydroxy-substituted polyenaminonitrile. This compound underwent thermal cyclization to form benzoxazole, a key component in the preparation of aromatic polybenzoxazole.
Reaction Products with Benzene
- Application : Matsuda & Shinohara (1978) explored the reactions of functionally substituted chloropropanes with benzene, providing insights into the synthesis of various organic compounds. Their study, detailed in Chemistry Letters, highlighted the versatility of chlorinated benzene derivatives in organic synthesis.
Photochemistry of Benzene Derivatives
- Application : Kinder & Margaretha (2000) investigated the photochemical properties of a compound synthesized from a derivative of chlorinated benzene. Their research, published in Organic Letters, contributes to the understanding of photochemistry in organic compounds.
Catalytic Reactions
- Application : A study on the catalytic reactions involving chlorobenzene derivatives was conducted by Mbuvi & Woo (2009). They explored the Buchner addition of diazoacetates to benzenes, as outlined in Journal of Porphyrins and Phthalocyanines. This research is significant in the context of catalysis and organic reaction mechanisms.
Synthesis of Naphthalene Derivatives
- Application : Moriguchi, Kono, Seko, & Tanabe (2020) developed a methodology for synthesizing chloro-dimethyl-phenylnaphthalene, demonstrating its potential as a versatile scaffold for organic synthesis. Their work is detailed in Synthesis.
Polymerization Studies
- Application : The radical polymerization of cyclic monomers involving chlorinated benzene derivatives was researched by Moszner, Zeuner, Völkel, Fischer, & Rheinberger (1999). Their study in Journal of Applied Polymer Science adds to the understanding of polymer chemistry.
properties
IUPAC Name |
1-chloro-4-(2,2-dibromocyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGDUBFXMIZUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343725 | |
Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38365-51-4 | |
Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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